1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene
Description
This compound is a brominated aromatic ether featuring a 2-methylbenzene core substituted with a brominated ethyl group bearing a 1-methoxypropan-2-yloxy moiety. Synthesis routes for analogous compounds involve bromination of acetophenone derivatives or coupling of bromophenols with alkoxypropanol intermediates .
Properties
Molecular Formula |
C13H19BrO2 |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-10-6-4-5-7-12(10)13(8-14)16-11(2)9-15-3/h4-7,11,13H,8-9H2,1-3H3 |
InChI Key |
ZDXRAJUBGDREGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)OC(C)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzene and 1-bromo-2-chloroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can result in the removal of the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The reactions are often carried out under controlled temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom and the methoxypropan-2-yl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Bromine Positioning : The target compound’s bromine at the ethyl group (vs. benzene ring in ) may reduce aromatic electrophilic substitution reactivity but enhance alkyl halide-like behavior .
- Ether vs. Ketone Functionality : Compared to ketone-bearing analogs (e.g., ), the target compound’s ether linkage increases hydrophobicity, making it more suitable for lipophilic drug intermediates .
Physicochemical Properties
- Solubility: The 1-methoxypropan-2-yloxy group likely improves solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-ether analogs .
- Thermal Stability : Brominated ethyl ethers generally decompose above 200°C, similar to compounds like 2-bromo-1-(2-bromoethoxy)-4-methylbenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
